N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a unique structure that contains a triazole ring, a pyrazole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes:
Preparation of the 1H-pyrazole intermediate with a trifluoromethyl substituent through cyclization reactions.
Synthesis of the 1,2,3-triazole core using azide-alkyne cycloaddition (click chemistry).
Coupling of the pyrazole and triazole intermediates via suitable linkers and reaction conditions, often employing catalysts like copper(I).
Industrial production methods: Scaling up for industrial production requires optimization of these synthesis steps to ensure efficiency and yield. This may involve:
Continuous flow chemistry techniques to streamline the synthesis process.
Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of reactions it undergoes: N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide can participate in various reactions:
Oxidation: It may undergo oxidation reactions at the phenyl ring or the triazole moiety.
Reduction: Selective reduction reactions can modify specific functional groups without disturbing the core structure.
Substitution: This compound can engage in electrophilic or nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents and conditions used in these reactions: Reagents such as oxidizing agents (e.g., KMnO4, PCC), reducing agents (e.g., LiAlH4, NaBH4), and catalysts (e.g., Pd/C for hydrogenation) are commonly used. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major products formed from these reactions:
Oxidation products: Various oxidized derivatives with altered functional groups.
Reduction products: Reduced forms with hydrogenated rings or simplified moieties.
Substitution products: New compounds with functional group substitutions on the pyrazole or phenyl rings.
Scientific Research Applications
N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide has significant applications in multiple domains:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Explored for its potential as a bioactive compound in cellular assays and biochemical studies.
Medicine: Investigated for therapeutic properties, potentially acting on specific molecular targets relevant to diseases.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which the compound exerts its effects: The compound exerts its effects through specific interactions with molecular targets, which may include enzymes, receptors, or nucleic acids. The trifluoromethyl group and the triazole ring often play crucial roles in these interactions.
Molecular targets and pathways involved:
Enzymatic pathways: Modulation of enzyme activity through binding to active sites or allosteric sites.
Receptor pathways: Interactions with cellular receptors, potentially altering signal transduction pathways.
Genomic pathways: Binding to nucleic acids, influencing gene expression or protein synthesis.
Comparison with Similar Compounds
N-cyclopentyl-2-phenyl-N-(2-(1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
N-cyclopentyl-2-phenyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
N-cyclopentyl-2-phenyl-N-(2-(1H-pyrazol-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
These compounds share structural similarities but differ in substituents or functional groups, affecting their reactivity and applications.
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Properties
IUPAC Name |
N-cyclopentyl-2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c21-20(22,23)18-10-11-27(26-18)12-13-28(15-6-4-5-7-15)19(30)17-14-24-29(25-17)16-8-2-1-3-9-16/h1-3,8-11,14-15H,4-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZFTBQONFEANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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